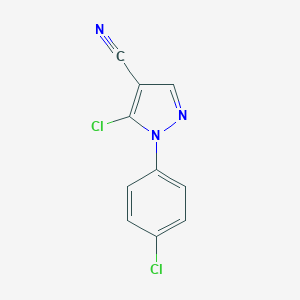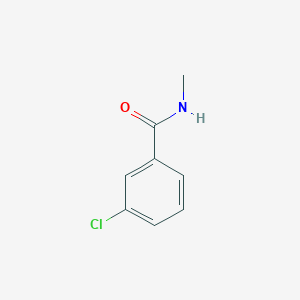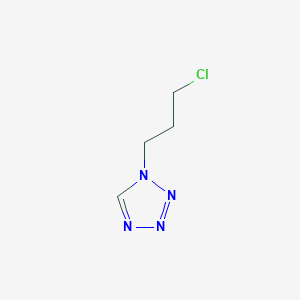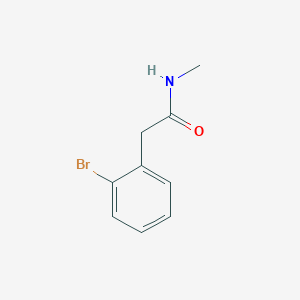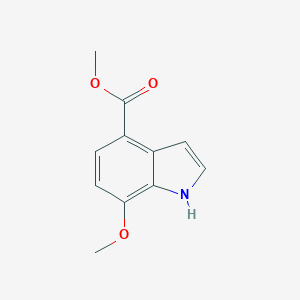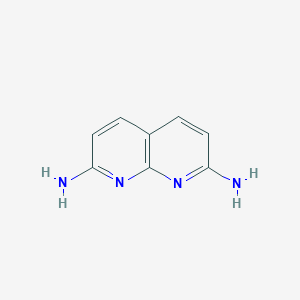
1-Methylpiperidine-2,4-dione
Vue d'ensemble
Description
“1-Methylpiperidine-2,4-dione” is a chemical compound with the CAS Number: 118263-97-1 . It has a molecular weight of 127.14 . The IUPAC name for this compound is 1-methyl-2,4-piperidinedione .
Molecular Structure Analysis
This compound contains a total of 18 bonds; 9 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ketone (aliphatic) .
Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .
Physical And Chemical Properties Analysis
This compound is an oil with a storage temperature of -10 degrees .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Intense Flavored Compounds : 3-Methylnonane-2,4-dione, a compound with a strawlike and fruity flavor, can be synthesized from materials related to 1-methylpiperidine-2,4-dione. This synthesis involves aldol condensation and oxidation processes (Kato & Yuasa, 2001).
Preparation of Schiff Bases and Crystal Structures : Research has explored the reaction of this compound derivatives with other chemicals to form Schiff bases, which have applications in various fields including material science. These reactions also lead to unique crystal structures that can be studied for their physical and chemical properties (Opozda et al., 2006).
Heterocyclic Chemistry Building Blocks : Novel 6-arylpiperidine-2,4-diones, derived from this compound, serve as valuable building blocks in heterocyclic chemistry. These compounds are synthesized from β-aryl-β-aminoacids, demonstrating the utility of this compound in developing new chemical entities (Leflemme et al., 2001).
Industrial and Material Applications
Nonchemically Amplified Photoresists : Derivatives of this compound, such as 3-diazopiperi-2,4-diones, have been developed for use in microlithography. These compounds undergo specific chemical reactions upon exposure to deep ultraviolet light, making them suitable for use in the design of photoresists for industrial applications (Tattersall et al., 2004).
Corrosion Inhibition : Certain derivatives of this compound, like 1H-pyrrole-2,5-dione derivatives, have been found to be effective in inhibiting the corrosion of metals. These compounds are studied for their potential in protecting industrial materials and structures from corrosive environments (Zarrouk et al., 2015).
Synthesis from Carbon Dioxide : Research has been conducted on using this compound derivatives in the efficient transformation of carbon dioxide into value-added chemicals. This application demonstrates the potential of these compounds in green chemistry and environmental applications (Lu et al., 2014).
Medical and Biological Research
- Hypoglycemic Activity : Compounds like imidazopyridine thiazolidine-2,4-diones, related to this compound, have been designed and synthesized for their hypoglycemic activity. These compounds have potential applications in the treatment of diabetes (Oguchi et al., 2000).
Safety and Hazards
The safety data sheet for piperidine derivatives indicates that they are flammable liquids (Category 2), have acute toxicity when swallowed (Category 4), are toxic in contact with skin or if inhaled (Category 3), cause severe skin burns and eye damage (Category 1B), and pose a short-term (acute) aquatic hazard (Category 3) .
Orientations Futures
Piperidines, including 1-Methylpiperidine-2,4-dione, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
1-methylpiperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-3-2-5(8)4-6(7)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHLLNQXQGRGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309032 | |
| Record name | 1-Methyl-2,4-piperidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118263-97-1 | |
| Record name | 1-Methyl-2,4-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118263-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2,4-piperidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





